molecular formula C16H12O2 B3067062 (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal CAS No. 21324-99-2

(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal

Cat. No.: B3067062
CAS No.: 21324-99-2
M. Wt: 236.26 g/mol
InChI Key: GUWIOJGGEMLEBT-NTEUORMPSA-N
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Description

(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal (CAS: 21324-99-2) is a structurally unique compound characterized by a dibenzo[b,e]oxepin core fused with a conjugated ylideneethanal group. Its molecular formula is C₁₆H₁₂O₂, with an InChIKey of InChI=1/C16H12O2/c17-10-9-14-13-6-2-1-5-12(13)11-18-16-8-4-3-7-15(14)16/h1-10H,11H2/b14-9+ . This compound is of interest in organic electronics due to its conjugated structure and in drug discovery, as dibenzooxepin derivatives are known for diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name

(2E)-2-(6H-benzo[c][1]benzoxepin-11-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-10-9-14-13-6-2-1-5-12(13)11-18-16-8-4-3-7-15(14)16/h1-10H,11H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIOJGGEMLEBT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CC=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C=O)/C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-99-2
Record name (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal typically involves the following steps:

    Formation of the Dibenzo-oxepin Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of the Aldehyde Group: The aldehyde functional group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the dibenzo-oxepin core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents due to its unique structure.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological system and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dibenzooxepin scaffold serves as a privileged structure in medicinal chemistry. Below is a detailed comparison of (2E)-dibenzo(b,e)oxepin-11(6H)-ylideneethanal with structurally related compounds:

Structural and Functional Differences

Compound Name Core Structure Key Substituents Notable Features
This compound Dibenzooxepin + ylideneethanal Aldehyde group at C11 Conjugated system enhances stability; aldehyde enables nucleophilic reactions .
Dibenzo[b,e]oxepin-11(6H)-one (Doxepinone) Dibenzooxepin + ketone Ketone at C11 Anthelmintic activity (IC₅₀ ~300 µM in C. elegans thrashing assays) .
Dibenzo[b,e]thiepin-11(6H)-one derivatives Dibenzothiepin (S replaces O) Varied substituents (e.g., methyl) Enhanced PARP1 inhibition (e.g., compound 19b: IC₅₀ = 0.75 µM) .
Arugosin derivatives (e.g., arugosin K–N) Dibenzooxepin + isopentenyl Isopentenyl at C2/C8 Natural products with antifungal and antioxidant activities .
Doxepin (3Z/3E isomers) Dibenzooxepin + dimethylamine chain Dimethylaminopropylidene side chain Tricyclic antidepressant; binds histamine H1 receptor (PDB: 3RZE) .

Key Findings and Implications

Core Structure Importance : The dibenzooxepin/thiepin core is critical for bioactivity. Sulfur substitution (thiepin) enhances PARP1 inhibition, while oxygen-based analogs excel in antimicrobial and anthelmintic applications .

Substituent Effects :

  • Aldehyde groups (as in (2E)-dibenzooxepin-11-ylideneethanal) confer reactivity for further derivatization .
  • Isopentenyl chains in arugosins contribute to antifungal properties .
  • Dimethylamine side chains (doxepin) enable receptor binding (e.g., histamine H1) .

Synthetic Accessibility : Modular protocols (e.g., Friedel-Crafts, Wittig reactions) enable scalable production of dibenzooxepin derivatives for drug discovery .

Biological Activity

(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal, a compound belonging to the dibenzo[b,e]oxepin family, has garnered attention for its potential biological activities. This article reviews the available literature on its antimicrobial properties, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C14H10O2C_{14}H_{10}O_2, with a molecular weight of 210.23 g/mol. Its structure features a dibenzo[b,e]oxepin core, which is essential for its biological interactions.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of dibenzo[b,e]oxepins. A study synthesized various derivatives, including this compound, and evaluated their effectiveness against several pathogens.

Findings from Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The synthesized compounds exhibited varying degrees of antimicrobial activity, with MIC values ranging from 125 to 200 μg/mL against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli.
    • Notably, derivatives with structural modifications showed improved activity, with some achieving MIC values as low as 25 μg/mL against tested strains .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Pharmacological Effects

In addition to antimicrobial activity, dibenzo[b,e]oxepins have been studied for their pharmacological effects, particularly in the context of neuropharmacology.

Case Study: Doxepin

Doxepin, a well-known derivative of dibenzo[b,e]oxepin, has been investigated for its central nervous system effects:

  • Behavioral Studies : Research on animal models demonstrated that doxepin influences motor activity and may have anxiolytic properties .
  • Neurotransmitter Modulation : Studies indicate that doxepin affects norepinephrine metabolism, suggesting potential applications in treating mood disorders .

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic avenues:

  • Antimicrobial Agents : Given its antimicrobial properties, this compound could be explored as a new class of antibiotics.
  • Neurological Disorders : Its structural similarity to doxepin may position it as a candidate for treating anxiety or depression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal
Reactant of Route 2
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(2E)-Dibenzo(b,e)oxepin-11(6H)-ylideneethanal

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